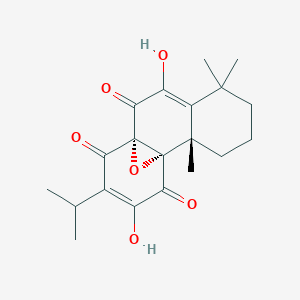
8|A,9|A-Epoxycoleon-U-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8|A,9|A-Epoxycoleon-U-quinone is a chemical compound known for its role as a p-glycoprotein regulator. It is selective for cancer cells and has shown potential in reversing cancer cell resistance to certain chemotherapy drugs, such as doxorubicin .
准备方法
The synthesis of 8|A,9|A-Epoxycoleon-U-quinone involves several steps, typically starting from plant-derived compounds. The exact synthetic routes and reaction conditions are often proprietary and specific to the research or industrial laboratory conducting the synthesis. Industrial production methods may involve large-scale extraction from plant sources followed by chemical modification to achieve the desired compound .
化学反应分析
8|A,9|A-Epoxycoleon-U-quinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone to hydroquinone, affecting its reactivity and function.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
8|A,9|A-Epoxycoleon-U-quinone has several scientific research applications:
Chemistry: It is used as a model compound to study p-glycoprotein regulation and its effects on drug resistance.
Biology: Researchers use it to investigate cellular mechanisms of drug resistance and the role of p-glycoprotein in cancer cells.
Medicine: It has potential therapeutic applications in overcoming drug resistance in cancer treatment, particularly in combination with chemotherapy drugs like doxorubicin.
Industry: It may be used in the development of new pharmaceuticals targeting drug-resistant cancer cells
作用机制
The mechanism of action of 8|A,9|A-Epoxycoleon-U-quinone involves the inhibition of p-glycoprotein activity in cancer cells. P-glycoprotein is a membrane transporter that pumps chemotherapy drugs out of cells, leading to drug resistance. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapy drugs, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette sub-family B member 1 (ABCB1) and other related transporters .
相似化合物的比较
8|A,9|A-Epoxycoleon-U-quinone is unique in its selective inhibition of p-glycoprotein in cancer cells. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits p-glycoprotein but is less selective for cancer cells.
Quercetin: A flavonoid that inhibits p-glycoprotein but has broader biological effects.
Cyclosporine A: An immunosuppressant that inhibits p-glycoprotein but is associated with significant side effects.
Compared to these compounds, this compound offers a more targeted approach to overcoming drug resistance in cancer cells .
属性
分子式 |
C20H24O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
(1S,2S,10R)-8,13-dihydroxy-2,6,6-trimethyl-12-propan-2-yl-15-oxatetracyclo[8.4.1.01,10.02,7]pentadeca-7,12-diene-9,11,14-trione |
InChI |
InChI=1S/C20H24O6/c1-9(2)10-11(21)16(25)20-18(5)8-6-7-17(3,4)13(18)12(22)15(24)19(20,26-20)14(10)23/h9,21-22H,6-8H2,1-5H3/t18-,19+,20-/m0/s1 |
InChI 键 |
AEXKDWVVGVHVQM-ZCNNSNEGSA-N |
手性 SMILES |
CC(C)C1=C(C(=O)[C@]23[C@]4(CCCC(C4=C(C(=O)[C@@]2(C1=O)O3)O)(C)C)C)O |
规范 SMILES |
CC(C)C1=C(C(=O)C23C4(CCCC(C4=C(C(=O)C2(C1=O)O3)O)(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


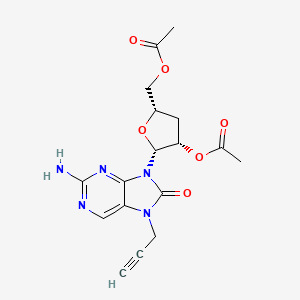
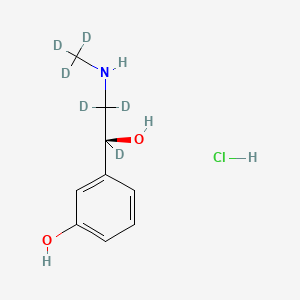
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)

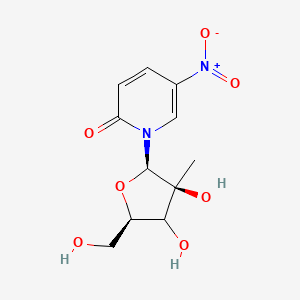

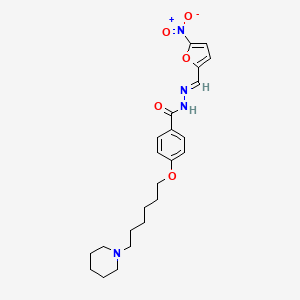

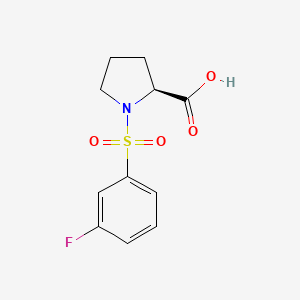
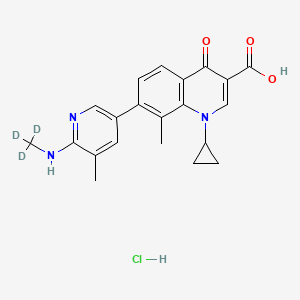
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
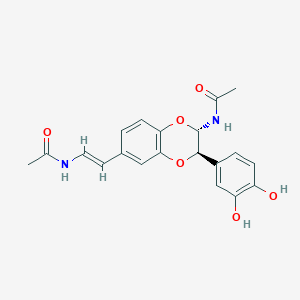
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
